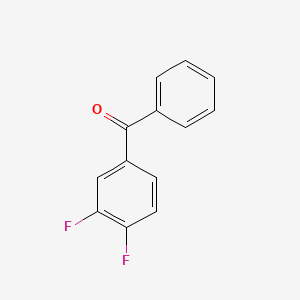

3,4-Difluorobenzophenone

Beschreibung

Academic Significance and Research Trajectory

The academic significance of 3,4-Difluorobenzophenone lies primarily in its role as a key intermediate in organic synthesis. Researchers have utilized this compound as a precursor for the development of novel pharmaceuticals and agrochemicals, where the specific fluorinated structure can enhance biological activity. ontosight.aichemimpex.com Its stability and reactivity allow for diverse functionalization, making it a valuable tool for chemists aiming to construct complex molecular architectures with precision. chemimpex.com

The research trajectory of this compound has also seen its application in polymer chemistry, where it can be used as a photoinitiator in UV-curable coatings and adhesives. chemimpex.com In this capacity, it facilitates the curing process, enhancing the durability of the final polymer products. chemimpex.com Furthermore, its ability to absorb ultraviolet light has made it a subject of interest for creating UV filters and stabilizers. chemimpex.com The compound is also employed in the study of photochemical reactions, offering insights into light-induced processes. chemimpex.com

The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction, a cornerstone of organic chemistry research. ontosight.ai This involves the reaction of 1,2-difluorobenzene (B135520) with benzoyl chloride in the presence of a Lewis acid catalyst.

Relationship to Isomeric Difluorobenzophenones: Comparative Research Perspectives

The properties and applications of this compound are often understood in the context of its isomers. The position of the fluorine atoms on the benzophenone (B1666685) scaffold significantly influences the compound's reactivity and, consequently, its utility in various applications. The most extensively studied isomer is 4,4'-Difluorobenzophenone (B49673), which is a critical monomer in the production of high-performance polymers like Poly(ether ether ketone) (PEEK). nih.govmdpi.com

In the realm of polymer science, comparative studies have been conducted on various difluorobenzophenone isomers, including 2,4'-, 3,5-, and the more common 4,4'-. core.ac.ukresearchgate.net For instance, research on PEEK analogues has shown that incorporating isomers like 3,5-Difluorobenzophenone (B68835) or 2,4-Difluorobenzophenone (B1332400) in place of or in combination with 4,4'-Difluorobenzophenone can significantly alter the resulting polymer's properties, such as crystallinity, solubility, and thermal characteristics. core.ac.ukresearchgate.net The introduction of these isomers can disrupt the regularity of the polymer chain, leading to materials with different processing capabilities. For example, polymers synthesized with 3,5-Difluorobenzophenone have been shown to have lower glass transition temperatures compared to those made with the 4,4'- isomer. core.ac.uk A high content of the 2,4'-isomer as an impurity in 4,4'-difluorobenzophenone has been found to decrease the molecular weight of the resulting poly(arylene ether ketones). google.com While direct comparative studies focusing on this compound are less common in the literature, the principles observed with other isomers suggest that the unique substitution pattern of the 3,4- isomer would also impart distinct properties to the polymers derived from it.

Position within Fluorinated Aromatic Ketone Research Landscape

Fluorinated aromatic ketones, as a class of compounds, are of significant interest in medicinal chemistry and materials science. The incorporation of fluorine atoms can modulate key properties such as metabolic stability, lipophilicity, and binding affinity in drug candidates. ontosight.ai Research in this area has explored the use of fluorinated aromatic ketones in the development of agents targeting the GABA receptor, with potential applications in treating addiction and mood disorders. ontosight.ai

Within this broader landscape, this compound is one of many such ketones being investigated. The field also encompasses the synthesis and application of a wide array of other fluorinated ketones, with research focusing on developing efficient synthetic methods and understanding their structure-activity relationships. ontosight.ai The study of these compounds contributes to a deeper understanding of how fluorine substitution can be strategically employed to fine-tune the electronic and steric properties of aromatic systems for specific applications. ontosight.ai

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 85118-07-6 |

| Molecular Formula | C₁₃H₈F₂O |

| Molecular Weight | 218.20 g/mol |

| Appearance | White to light yellow to light orange powder to crystal |

| Melting Point | 53-55 °C |

Source: sigmaaldrich.com

Table 2: Comparison of Difluorobenzophenone Isomers in PEEK Analogue Synthesis

| Isomer | Resulting Polymer Properties |

| 4,4'-Difluorobenzophenone | Forms highly crystalline, high-performance PEEK with excellent thermal stability. nih.gov |

| 3,5-Difluorobenzophenone | Leads to semi-crystalline or amorphous PEEK analogues with increased solubility and lower glass transition temperatures. core.ac.ukresearchgate.net |

| 2,4'-Difluorobenzophenone (B154369) | Can produce amorphous polymers; its presence as an impurity can lower the molecular weight of PEEK. core.ac.ukgoogle.com |

Table 3: Spectroscopic Data for Selected Difluorobenzophenone Isomers

| Isomer | Spectroscopic Data Highlights |

| 4,4'-Difluorobenzophenone | ¹⁹F NMR: ~ -106 ppm. IR and Raman spectra have been extensively studied. ontosight.aismolecule.com |

| 2,4'-Difluorobenzophenone | GC-MS: Top mass-to-charge ratio (m/z) peaks at 123, 95, and 218. fluorine1.ru |

| This compound | InChIKey: ZJTYHSBOZAQQGF-UHFFFAOYSA-N. sigmaaldrich.com |

Classical Synthetic Pathways and Associated Research Challenges

Traditional methods for synthesizing benzophenones, including the 3,4-difluoro isomer, have been well-established for decades. However, these routes often face challenges related to catalyst efficiency, waste generation, and isomer control.

Friedel-Crafts Acylation Strategies

The Friedel-Crafts acylation is a cornerstone of benzophenone synthesis, involving the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst. wikipedia.org For this compound, this typically involves one of two primary routes: the acylation of 1,2-difluorobenzene with benzoyl chloride or the reaction of benzene (B151609) with 3,4-difluorobenzoyl chloride.

The most common catalyst for this reaction is anhydrous aluminum chloride (AlCl₃). wikipedia.org A significant research challenge associated with this method is the stoichiometry of the catalyst. The ketone product formed is a moderate Lewis base and forms a stable complex with the AlCl₃ catalyst. wikipedia.org Consequently, a stoichiometric quantity, rather than a catalytic amount, of AlCl₃ is required, leading to large volumes of acidic waste during aqueous workup. wikipedia.org This high catalyst demand and the subsequent disposal issues are notable disadvantages of the classical approach. google.com

Alternative precursors can also be employed. For instance, the synthesis of 4,4'-difluorobenzophenone has been achieved by reacting p-fluorobenzotrichloride with fluorobenzene (B45895), followed by hydrolysis. patsnap.comgoogle.com This approach, while effective, still relies on a stoichiometric amount of aluminum trichloride. Research has demonstrated that for the synthesis of 2,4'-difluorobenzophenone, a mixture of solvents such as fluorobenzene, dichloromethane, and nitrobenzene (B124822) can be used with fluorobenzoyl chloride and fluorobenzene as raw materials. google.com

| Acylation Strategy | Reactants | Catalyst | Key Research Challenges |

|---|---|---|---|

| Standard Acylation | Fluorobenzene + p-Fluorobenzoyl Chloride | Aluminum Chloride (AlCl₃) | Stoichiometric catalyst requirement; significant waste generation. wikipedia.orggoogle.com |

| Alternative Precursor | Fluorine Benzotrichloride + Fluorobenzene | Aluminum Chloride (AlCl₃) | Two-step process (acylation then hydrolysis); high yield but still uses AlCl₃. google.com |

| Direct Phosgene (B1210022) Route | Fluorobenzene + Phosgene | Boron Trifluoride (BF₃) in Hydrofluoric Acid | Handling of toxic phosgene and corrosive hydrofluoric acid. google.com |

Oxidative Approaches to Benzophenone Formation

An alternative classical pathway to benzophenones involves the oxidation of a corresponding diphenylmethane (B89790) precursor. google.comorgsyn.org This is a two-step process: first, the formation of the substituted diphenylmethane, followed by its oxidation to the ketone.

For the synthesis of difluorobenzophenone isomers, the first step involves reacting fluorobenzene with formaldehyde (B43269) under acid catalysis to produce a mixture of difluorodiphenylmethane (B1598357) (DFDPM) isomers. google.comquickcompany.in This reaction typically yields a mixture of isomers; for example, the reaction of fluorobenzene often produces approximately 77% 4,4'-DFDPM and 23% 2,4'-DFDPM. google.comquickcompany.in The primary research challenge in this initial step is controlling the regioselectivity to favor the desired isomer, thereby minimizing complex purification procedures.

In the second step, the DFDPM isomer mixture is oxidized to the corresponding difluorobenzophenone. Nitric acid is a commonly used oxidizing agent for this transformation. google.comquickcompany.in While effective, the use of strong oxidants like nitric acid presents challenges related to safety and environmental impact. orgsyn.orgchemicalbook.com Catalytic oxidation methods have also been explored, such as using copper naphthenate to catalyze the oxidation of diphenylmethane to benzophenone, which can offer a milder alternative. google.com

Catalytic Synthesis Developments and Optimization

To overcome the limitations of classical methods, significant research has been directed towards developing more efficient and selective catalytic systems. These modern approaches often utilize transition metals and are designed to improve yield, reduce waste, and provide better control over isomer formation.

Transition Metal-Catalyzed Carbonylation Routes

Transition-metal-catalyzed carbonylation reactions represent a powerful and atom-economical tool for the synthesis of ketones. ccspublishing.org.cn These reactions typically involve the palladium-catalyzed coupling of an aryl halide, a carbon monoxide (CO) source, and an aryl nucleophile. ccspublishing.org.cn For the synthesis of this compound, a potential route would be the carbonylative coupling of 1-bromo-3,4-difluorobenzene with a benzene derivative.

While transition-metal carbene complexes are a subject of intense research, their application in synthesizing specific compounds like difluorobenzophenones is still an emerging field. nih.govresearchgate.net The development of catalytic systems that can efficiently perform such transformations under mild conditions is a key area of focus. These methods are attractive as they can formulate complex molecules from readily available starting materials. ccspublishing.org.cn

Advancements in Selective Catalysis for Difluorobenzophenone Production

A major goal in modern synthesis is the development of catalysts that can selectively produce a single, desired isomer, thus avoiding the costly and wasteful separation processes required when isomer mixtures are formed. google.com In the context of Friedel-Crafts reactions, research is ongoing to find alternatives to aluminum chloride that are more selective and can be used in catalytic quantities.

For example, milder Lewis acids or Brønsted acid catalysts have been shown to be effective in some acylation reactions, particularly when the aromatic ring is activated. wikipedia.org Furthermore, patents have described the use of alternative catalysts, such as antimony pentahalide, for Friedel-Crafts reactions, which may offer improved environmental performance and selectivity. googleapis.com The development of such catalytic systems is crucial for producing specific isomers like this compound with high purity.

Green Chemistry Principles in Difluorobenzophenone Synthesis Research

Applying green chemistry principles to the synthesis of difluorobenzophenones aims to reduce the environmental impact of the manufacturing process. This involves minimizing waste, avoiding hazardous substances, and improving energy efficiency.

The classical Friedel-Crafts acylation, with its reliance on stoichiometric amounts of AlCl₃, is a prime target for green innovation due to the large quantities of waste it generates. wikipedia.orggoogle.com Similarly, oxidative routes that use harsh reagents like nitric acid are also scrutinized.

A notable advancement in line with green chemistry is the two-step synthesis of difluorobenzophenones where the initial alkylation is catalyzed by organic sulfonic acids. google.comquickcompany.in This process, which couples fluorobenzene with formaldehyde, is advantageous because the catalyst can be regenerated, and the only stoichiometric by-product is water. google.comquickcompany.in This stands in stark contrast to the waste generated by traditional Lewis acid catalysts.

Furthermore, the broader shift towards catalytic processes, as discussed in the previous section, is inherently a move towards greener chemistry. Transition metal-catalyzed reactions typically require only small amounts of catalyst, lead to higher atom economy, and can often be performed under milder conditions than their stoichiometric counterparts. ccspublishing.org.cn The use of solid acid catalysts, such as zeolites, in large-scale industrial Friedel-Crafts alkylations is another example of a successful green chemistry approach. wikipedia.org

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3,4-difluorophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJTYHSBOZAQQGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80234245 | |

| Record name | 3,4-Difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80234245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85118-07-6 | |

| Record name | (3,4-Difluorophenyl)phenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85118-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Difluorobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085118076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80234245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-difluorobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 3,4 Difluorobenzophenone

Nucleophilic Aromatic Substitution (NAS) Chemistry

The presence of two electron-withdrawing fluorine atoms and a powerful carbonyl group activates the aromatic ring of 3,4-difluorobenzophenone towards nucleophilic aromatic substitution (SNAr). This class of reaction is fundamental to its application in polymer chemistry, particularly in the synthesis of poly(arylene ether ketone) (PAEK) analogues. core.ac.ukgoogle.com

The displacement of a fluorine atom from the 3,4-difluorobenzoyl moiety proceeds via a well-established two-step addition-elimination mechanism. masterorganicchemistry.comlibretexts.org The reaction is initiated by the attack of a nucleophile on one of the fluorine-bearing carbons of the aromatic ring. This attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. core.ac.ukmasterorganicchemistry.comlibretexts.org The rate-determining step is typically the formation of this high-energy intermediate, as it involves the temporary loss of aromaticity. masterorganicchemistry.com The subsequent, rapid step is the elimination of the fluoride (B91410) leaving group, which restores the aromatic system. core.ac.ukmasterorganicchemistry.com

Computational studies have been employed to investigate the preferred sites for nucleophilic attack on this compound. wright.edu These investigations analyze the relative stabilities of the possible Meisenheimer complex intermediates formed upon attack at the C-3 versus the C-4 position. Quantum chemical calculations, including semi-empirical (RM1) and density functional theory (B3LYP), have been used to determine the reaction barriers for the formation of these intermediates. wright.edu The calculations indicate that nucleophilic attack is preferred at the C-4 position (para to the carbonyl group) over the C-3 position (meta to the carbonyl group), despite some predictive models suggesting otherwise. wright.edu This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack is para to the strongly electron-withdrawing carbonyl group, which can delocalize the charge through resonance. masterorganicchemistry.comwright.edu

| Parameter | Attack at C-4 (para) | Attack at C-3 (meta) | Rationale |

| Calculated Reaction Barrier | Lower | Higher | The transition state leading to the C-4 intermediate is more stable due to superior resonance delocalization of the negative charge by the para-carbonyl group. wright.edu |

| Predicted Site of Attack | Preferred | Disfavored | The lower energy barrier makes the formation of the C-4 Meisenheimer complex kinetically favored. wright.edu |

| Stabilization of Intermediate | High | Moderate | The negative charge on the aromatic ring can be delocalized onto the oxygen atom of the carbonyl group through a direct resonance structure. masterorganicchemistry.comwright.edu |

The specific arrangement of fluorine atoms on the benzophenone (B1666685) scaffold significantly influences the molecule's reactivity in SNAr reactions. This is particularly relevant in polymerization reactions, where the reactivity of the difluorobenzophenone monomer dictates the conditions required and the properties of the resulting polymer. core.ac.ukwright.edu The reactivity of this compound can be compared with its other isomers, such as 3,5-difluorobenzophenone (B68835) and 4,4'-difluorobenzophenone (B49673).

Generally, for an SNAr reaction to proceed efficiently, the leaving group (fluorine) must be positioned ortho or para to a strong electron-withdrawing group. core.ac.ukmasterorganicchemistry.com

In 4,4'-difluorobenzophenone , both fluorine atoms are in the para position to the carbonyl group, making them highly activated and reactive. wright.edu

In This compound , the fluorine at the C-4 position is para to the carbonyl and is thus highly activated and susceptible to nucleophilic attack. The fluorine at the C-3 position is meta and significantly less reactive. wright.eduresearchgate.net

In 3,5-difluorobenzophenone , both fluorine atoms are meta to the carbonyl group. This positioning provides significantly less activation compared to the ortho or para positions, resulting in much lower reactivity. wright.edu

This difference in reactivity means that synthesizing polymers using the 3,5-isomer requires more forcing conditions (e.g., higher temperatures and longer reaction times) compared to using the 4,4'- or 3,4-isomers. wright.edu The introduction of less reactive isomers like 3,5-difluorobenzophenone as a comonomer with 4,4'-difluorobenzophenone is a strategy used to disrupt the regularity of the polymer chain, which can decrease crystallinity and improve the solubility and processability of the resulting PEEK materials. core.ac.ukwright.edu

Redox Chemistry of the Carbonyl Moiety

The carbonyl group of this compound is a key functional handle that can undergo both reduction and oxidation reactions, leading to a variety of derivatives.

The ketone functionality of difluorobenzophenones can be selectively reduced to the corresponding secondary alcohol, (3,4-difluorophenyl)(phenyl)methanol. A prominent method for this transformation is catalytic hydrosilylation, which involves the addition of a silicon hydride (e.g., a silane) across the C=O double bond. nih.govresearchgate.net This reaction is typically catalyzed by transition metal complexes.

For instance, iron-based catalysts have been shown to be effective for the hydrosilylation of benzophenones. rsc.org In some systems, the catalytic activity can be controlled by the redox state of the catalyst itself. nih.govnih.gov Research on the hydrosilylation of the related 4,4'-difluorobenzophenone has demonstrated that a heterobimetallic Fe⁰/Rh¹ complex can catalyze the reaction, and its rate can be increased tenfold upon oxidation of the catalyst. nih.govnih.gov The reaction can be switched between a slow and fast regime by the in-situ addition of an oxidizing or reducing agent, respectively. nih.gov Rhodium-catalyzed enantioselective silylation has also been developed, where an in-situ-formed hydrosilyl ether of a benzophenone derivative undergoes cyclization to form enantioenriched benzoxasiloles. escholarship.org

| Catalyst System | Silane Reagent | Conditions | Product Type | Ref. |

| Fe-based NNN-pincer complex / NaBHEt₃ | PhSiEt₃ | Dioxane, rt | Silyl ether | rsc.org |

| Heterobimetallic Fe⁰/Rh¹ NHC complex | Ph₂SiH₂ | Toluene, 25°C | Silyl ether | nih.govnih.gov |

| [Ir(cod)OMe]₂ then [Rh(cod)Cl]₂/Ligand | H₂SiEt₂ | rt, 72h | Benzoxasilole | escholarship.org |

Direct oxidative transformations of the this compound molecule are not commonly reported in the literature. The aromatic rings are electron-deficient due to the fluorine and carbonyl substituents, making them resistant to electrophilic attack and typical oxidative conditions.

However, oxidation is a critical step in one of the major synthetic routes to difluorobenzophenones. In these processes, fluorobenzene (B45895) is first reacted with formaldehyde (B43269) to produce difluorodiphenylmethane (B1598357) (DFDPM). google.com The methylene (B1212753) bridge of the DFDPM intermediate is then oxidized to the carbonyl group of 4,4'-difluorobenzophenone using an oxidizing agent such as nitric acid. google.comgoogle.com Trace impurities of oxidizing species, including organic nitro compounds, can sometimes be found in commercially available difluorobenzophenone as a result of these synthetic methods. google.com Analytical methods using reducing agents like Ti³⁺ compounds have been developed to detect and quantify these trace oxidizing species, as their presence can affect subsequent polymerization reactions. google.com

Advanced Reaction Pathways and Activation Studies

Beyond fundamental substitution and redox reactions, this compound and its isomers are subjects of advanced synthetic methodologies, including polymerization to high-performance materials and metal-catalyzed bond activation.

The most significant application of difluorobenzophenones is as electrophilic monomers in nucleophilic aromatic substitution polycondensation reactions. core.ac.uk For example, the reaction of 4,4'-difluorobenzophenone with the disodium (B8443419) salt of hydroquinone (B1673460) produces poly(ether ether ketone) (PEEK), a high-performance thermoplastic with exceptional thermal and chemical resistance. wright.educhegg.com By strategically incorporating isomers like 3,5-difluorobenzophenone or 2,4-difluorobenzophenone (B1332400) into the polymerization with the traditional 4,4'-monomer, the properties of the resulting PEEK analogues can be systematically tailored. core.ac.ukwright.edu Introducing these "kinked" isomers disrupts chain packing, leading to polymers with reduced crystallinity, lower melting points, and enhanced solubility in common organic solvents. core.ac.uk

Furthermore, the C–F bonds of difluorobenzophenones, while generally strong, can be activated by transition metal complexes. Theoretical studies on the reaction of 2,4'-difluorobenzophenone (B154369) with cobalt complexes like CoMe(PMe₃)₄ have explored the competition between C–F bond activation and C–H bond activation (cyclometalation). rsc.orgresearchgate.net These studies indicate that both pathways can be viable, with the selectivity often depending on the specific substrate and the oxidation state of the metal center. rsc.orgcore.ac.uk For 2,4'-difluorobenzophenone, calculations suggested that both C-H and C-F activation pathways have comparable energy barriers, potentially leading to mixtures of products. rsc.org Such investigations are crucial for developing new catalytic methods for the selective functionalization of fluorinated aromatic compounds. core.ac.uknih.govnih.gov

C-H and C-F Cyclometalation Reactions with Transition Metal Complexes

The selective activation of carbon-hydrogen (C-H) and carbon-fluorine (C-F) bonds in fluoroaromatic compounds is a important area of research due to the prevalence of these motifs in pharmaceuticals and agrochemicals. rsc.org Transition metal complexes, particularly those of cobalt, have been instrumental in achieving selective cyclometalation reactions. core.ac.ukresearchgate.net Theoretical and experimental studies on isomers like 2,6-difluorobenzophenone (B1294998) and 2,4'-difluorobenzophenone with cobalt complexes have revealed that the reaction selectivity between C-H and C-F activation is highly dependent on the nature of the cobalt precursor. rsc.orgresearchgate.net

For instance, the reaction of 2,6-difluorobenzophenone with CoMe(PMe₃)₄ leads exclusively to the C-F activation product. researchgate.net In contrast, the reaction of 2,4'-difluorobenzophenone with the same cobalt complex yields the C-H activation product in good yield, which is attributed to the thermodynamically favorable evolution of methane. researchgate.net Computational studies have shown that for some reactions, both C-H and C-F activation pathways are viable and can be competitive. rsc.org

The reaction of 2,6-difluorobenzophenone with tetra(trimethylphosphine)cobalt(0) results in a cobalt(0) complex where the metal is π-coordinated to the carbonyl group of the benzophenone ligand in a distorted tetrahedral geometry. iucr.org This demonstrates the initial step of coordination before any bond activation occurs.

Exploration of Anchoring Group Effects on Reaction Selectivity

The selectivity of C-H versus C-F bond activation is significantly influenced by the nature of the "anchoring group" within the substrate, which coordinates to the transition metal center and directs the subsequent bond activation. rsc.org In the case of difluorobenzophenones, the carbonyl group serves as the anchoring group. rsc.org

Theoretical studies comparing the reactivity of 2,6-difluorobenzophenone imine (where the anchoring group is an imine) and 2,6-difluorobenzophenone (with a carbonyl anchoring group) have provided valuable insights. rsc.org The imine group, for example, can influence the selectivity of the reaction. While the imine reacting with Co(PMe₃)₄ favors C-F activation, its reaction with CoMe(PMe₃)₄ prefers C-H activation. rsc.org

For substrates with a carbonyl anchoring group, such as 2,6-difluorobenzophenone and 2,4'-difluorobenzophenone, both C-H and C-F activation pathways can be viable when reacting with CoMe(PMe₃)₄. rsc.org This suggests that the carbonyl group is less decisive in directing the reaction exclusively down one pathway compared to the imine group under certain conditions. The position of the fluorine substituents on the aromatic ring also plays a crucial role in determining the reaction's outcome. rsc.org

Three key factors have been identified from these studies that affect the selectivity of C-H and C-F activation in fluoroaromatic ketones and imines:

The oxidation state of the metal center in the activator. rsc.org

The nature of the anchoring group on the substrate. rsc.org

The number and position of fluorine atoms on the aromatic ring of the substrate. rsc.org

Applications of 3,4 Difluorobenzophenone in Advanced Materials Science

Precursor Role in Poly(arylene ether ketone) (PAEK) and Polyetheretherketone (PEEK) Research

3,4-Difluorobenzophenone, with its two fluorine atoms, is structurally suited to act as an electrophilic monomer in nucleophilic aromatic substitution reactions, a common method for synthesizing PAEKs. These high-performance thermoplastics are known for their exceptional thermal stability, chemical resistance, and mechanical properties.

Monomer Functionality in High-Performance Polymer Synthesis

In the synthesis of PAEKs, a dihalogenated monomer is reacted with a bisphenol salt. The fluorine atoms on the benzophenone (B1666685) core are activated towards nucleophilic attack by the electron-withdrawing effect of the ketone group. This allows for the formation of ether linkages that constitute the backbone of the polymer. While 4,4'-difluorobenzophenone (B49673) is the standard monomer for commercial PEEK production, the use of other isomers like this compound can introduce asymmetry into the polymer chain, which can be a deliberate strategy to modify polymer properties.

Nucleophilic Polycondensation Mechanisms in PAEK Formation

The formation of PAEKs from difluorobenzophenone monomers occurs via a nucleophilic polycondensation mechanism. In this step-growth polymerization, the bisphenol is deprotonated by a weak base, such as potassium carbonate, to form a more nucleophilic phenoxide. This phenoxide then attacks the carbon atom bonded to a fluorine atom on the difluorobenzophenone molecule, displacing the fluoride (B91410) ion and forming an aryl ether bond. This process is repeated to build the long polymer chains. The reaction is typically carried out in a high-boiling polar aprotic solvent, such as diphenyl sulfone or N-methyl-2-pyrrolidone (NMP), at elevated temperatures. The reactivity of the difluorobenzophenone isomer can influence the reaction kinetics and the final properties of the polymer.

Impact of Isomerism on Polymer Molecular Weight and Properties

The isomeric substitution pattern of the fluorine atoms on the benzophenone unit has a significant impact on the resulting polymer's molecular weight and properties. Research on the influence of isomerism of difluorobenzophenone has shown that the presence of isomers other than the 4,4'- configuration can affect the efficiency of polycondensation. For instance, a high content of the 2,4'-isomer in 4,4'-difluorobenzophenone has been found to decrease the molecular weight of the resulting poly(arylene ether ketones). researchgate.net This is attributed to differences in the reactivity of the C-F bonds and potential steric hindrance. While specific studies on the homopolymerization of this compound are not widely available, it is expected that its asymmetry would disrupt the regular packing of polymer chains, leading to changes in crystallinity and solubility compared to polymers made from the symmetric 4,4'-isomer. The use of asymmetric monomers like this compound has been mentioned as a method to avoid depolymerization, leading to polymers with a narrower molecular weight distribution and improved thermal stability. google.com

Table 1: Comparison of Difluorobenzophenone Isomers in PAEK Synthesis

| Isomer | Symmetry | Expected Impact on Polymer Structure | Potential Effect on Properties |

|---|---|---|---|

| 4,4'-Difluorobenzophenone | Symmetric | Linear, regular chain | High crystallinity, high melting point, low solubility |

| 3,5-Difluorobenzophenone (B68835) | Symmetric | Kinked, regular chain | Reduced crystallinity, increased solubility |

| 2,4'-Difluorobenzophenone (B154369) | Asymmetric | Irregular chain structure | Amorphous, lower molecular weight |

| This compound | Asymmetric | Irregular chain structure | Potentially amorphous, modified solubility and thermal properties |

Strategies for Tailoring Polymer Crystallinity and Solubility

A key challenge in the application of high-performance polymers like PEEK is their limited solubility, which can make processing difficult. One effective strategy to address this is the introduction of structural irregularities into the polymer backbone to reduce crystallinity. This can be achieved by copolymerizing the standard 4,4'-difluorobenzophenone with other isomers, such as 3,5-difluorobenzophenone or 2,4-difluorobenzophenone (B1332400). wright.eduresearchgate.net For example, incorporating 3,5-difluorobenzophenone introduces a kink in the polymer chain, disrupting the crystalline packing and enhancing solubility. researchgate.net Similarly, the use of the asymmetric 2,4'-isomer leads to amorphous polymers. wright.edu Although direct evidence for this compound is scarce, its inherent asymmetry would be expected to produce similar effects, yielding polymers with lower crystallinity and improved solubility in common organic solvents.

Development of Functionalized Polymer Analogues and Copolymers

The functionalization of PAEKs is a growing area of research aimed at imparting new properties to these materials, such as improved processability, specific chemical reactivity, or enhanced performance for particular applications.

Synthesis of N-Heterocycle Functionalized Benzophenone-Type Monomers

The incorporation of N-heterocyclic moieties into the polymer backbone can significantly alter the properties of PAEKs. While the direct synthesis of N-heterocycle functionalized monomers from this compound is not extensively documented in the reviewed literature, general strategies for creating such monomers often involve the synthesis of novel bisphenols or difluoro-monomers containing the desired heterocyclic unit. For example, carbazole-containing difluoroketones have been synthesized and used to prepare PAEKs with high glass transition temperatures and good solubility. researchgate.net Another approach involves the synthesis of a novel nitrogenous heterocyclic polyaromatic ether monomer which can then be copolymerized with a standard difluorobenzophenone. nih.gov These functionalized monomers are then incorporated into the PAEK backbone through nucleophilic aromatic substitution polycondensation. The presence of the heterocyclic group can enhance thermal stability, solubility, and even introduce desirable optical or electronic properties.

Introduction of Specific Binding Sites for Enhanced Material Performance (e.g., Silver Ions)

The functionalization of high-performance polymers like Polyether Ether Ketone (PEEK) to include specific metal-binding sites is a key strategy for creating advanced materials with active properties, such as antimicrobial surfaces. While PEEK itself is highly inert, its monomer precursors can be chemically modified to introduce moieties capable of coordinating with metal ions.

Research has demonstrated a successful approach by modifying 4,4'-difluorobenzophenone, a related PEEK monomer, to introduce pyridine (B92270) side groups. nih.gov These nitrogen-containing heterocyclic groups act as effective binding sites for silver ions (Ag+), which are well-known for their potent antimicrobial activity. nih.govnih.gov The silver cation is highly reactive and binds strongly to electron donor groups containing nitrogen, oxygen, or sulfur. nih.gov In the modified polymer, a linear coordination is typically formed between two pyridine groups and a single silver ion. nih.gov This method allows for the covalent integration of silver-binding capabilities directly into the polymer backbone.

This same principle can be applied to polymers synthesized with this compound. By chemically altering the monomer to include a ligand such as a pyridine group, the resulting polyketone can be engineered to chelate silver ions. This creates a material with silver integrated throughout its structure, offering the potential for slow, sustained release of antimicrobial ions, or for the surface to be coated with a silver-based antimicrobial compound. nih.gov This functionalization is particularly valuable for applications in medical implants and devices where preventing biomaterial-related infections is a critical challenge. nih.gov

Synthesis of Silicon-Containing Polyketones

Incorporating silicon into the structure of polyketones is a valuable method for modifying their properties, such as thermal stability, gas permeability, and surface characteristics. A versatile route to achieving this involves the synthesis of vinyl-terminated polyketones followed by a hydrosilation reaction.

In a process analogous to that used with other difluorobenzophenone isomers, a polyketone can be prepared using this compound and a suitable bisphenol, with an excess of the difluorobenzophenone monomer. The resulting polymer is then reacted with a vinyl-containing molecule, such as 4-hydroxystyrene, to introduce terminal vinyl groups. These vinyl-terminated polymer precursors are subsequently reacted with various H-functional silanes or siloxanes in the presence of a catalyst, typically a rhodium-based complex. nih.gov This hydrosilation reaction attaches the silicon-containing moiety to the end of the polymer chains. nih.gov The resulting silicon-containing polyketones exhibit modified thermal properties, including potentially lower glass transition temperatures and enhanced thermal oxidative stability compared to their non-siliconated counterparts. nih.gov

| Polymer Type | Modification Method | Key Reagents | Resulting Property Change |

| Polyketone | Hydrosilation | Vinyl-terminated precursor, H-functional silanes, Rhodium catalyst | Enhanced thermal oxidative stability |

Novel Polymeric Architectures and Processability Improvements

Reactivity Ratio Controlled Polycondensation (RRCP) in Polymer Design

Creating copolymers with a precisely defined sequence of monomer units is essential for fine-tuning material properties. Reactivity Ratio Controlled Polycondensation (RRCP) is a sophisticated technique that enables such control. In a typical polycondensation involving two different pairs of A-A and B-B monomers (or an A-A, B-B, and C-C set), the final arrangement of units in the polymer chain depends on the relative reactivity of the monomers.

RRCP leverages these differences in reactivity to guide the synthesis. For instance, in a copolymerization involving this compound, a bisphenol, and a second, less reactive dihalide monomer, the more reactive this compound would preferentially react first, creating blocks of one type, followed by the incorporation of the second monomer as the first is consumed. By carefully selecting monomers with distinct reactivity ratios and controlling reaction conditions, chemists can design polymers with specific microstructures, such as random, alternating, or block-like copolymers. This level of control is crucial for tailoring properties like crystallinity, solubility, and thermal transitions in advanced polyetheretherketones.

Approaches to Soluble Aromatic Polyetheretherketones

A significant challenge in the field of high-performance aromatic polymers like PEEK is their limited solubility in common organic solvents. This poor solubility stems from the rigid, regular structure of the polymer chains, which allows for strong intermolecular packing and a high degree of crystallinity. nih.gov Polymers synthesized from the highly symmetric 4,4'-difluorobenzophenone monomer are often insoluble, which complicates their processing and characterization. nih.gov

One of the most effective strategies to overcome this is to disrupt the structural regularity of the polymer chain, thereby reducing its crystallinity. The use of this compound is an excellent example of this approach. Its asymmetric monomer structure, in contrast to the symmetry of the 4,4' isomer, introduces "kinks" into the polymer backbone. This disruption hinders the efficient packing of the polymer chains, leading to a more amorphous morphology and significantly improved solubility. Research on related isomers, such as 3,5-difluorobenzophenone, has confirmed that this "isomer-based" approach yields soluble, semi-crystalline PEEK analogues.

Another successful method is to introduce bulky side groups or co-monomers into the polymer chain. For example, copolymerizing this compound with bulky bisphenols (like bisphenol fluorene) can further prevent close chain packing and enhance solubility. mdpi.com By thoughtfully selecting asymmetric monomers or bulky co-monomers, it is possible to synthesize advanced polyetheretherketones that retain their excellent thermal stability while being readily soluble in organic solvents like chloroform (B151607) or dichloroethane, making them far more versatile and processable. nih.govmdpi.com

| Monomer / Strategy | Effect on Polymer Structure | Impact on Solubility |

| 4,4'-Difluorobenzophenone (Standard) | Symmetric, regular chain | Poor solubility |

| This compound (Asymmetric) | Irregular, "kinked" chain | Enhanced solubility |

| Bulky Co-monomers (e.g., Bisphenol Fluorene) | Increased distance between chains | Enhanced solubility |

Role of 3,4 Difluorobenzophenone in Pharmaceutical and Medicinal Chemistry Research

Synthetic Intermediate for Fluorine-Containing Drug Development

As a versatile chemical intermediate, 3,4-Difluorobenzophenone is utilized in the synthesis of various organic compounds, enabling chemists to construct complex molecular architectures with precision. chemimpex.com The reactivity of its carbonyl group and the electronic effects of the fluorine substituents allow for diverse functionalization, making it a key component in the synthesis of biologically active compounds. chemimpex.com The broader class of difluorobenzophenones is crucial in creating high-performance polymers and is also employed in the development of new drug candidates and pesticides. nbinno.comnbinno.comgoogle.com

While fluorinated benzophenones are critical precursors in pharmaceutical synthesis, it is primarily the isomer 4,4'-Difluorobenzophenone (B49673) that is widely documented as an important intermediate for synthesizing fluorine-containing drugs such as Flunarizine, Lomerizine, and Almitrine. google.compatsnap.com

Flunarizine, a calcium channel blocker, is synthesized using its precursor 4,4'-Difluorobenzophenone. google.comsemanticscholar.org The synthesis involves the reduction of the benzophenone's carbonyl group to form a benzhydrol, which is then further reacted to build the final drug molecule. scispace.comumich.edu For instance, a common synthetic route involves the alkylation of N-cinnamylpiperazine with 4,4'-difluorobenzhydryl chloride, which is itself derived from 4,4'-Difluorobenzophenone. scispace.com The structural similarity and synthetic pathways for drugs like Lomerizine and Almitrine also rely on this specific isomeric precursor. google.compatsnap.com The precise arrangement of the fluorine atoms on the phenyl rings is crucial for the desired pharmacological activity, highlighting the importance of isomeric purity in the synthesis of these active pharmaceutical ingredients.

Computational Chemistry and Theoretical Studies of 3,4 Difluorobenzophenone

Electronic Structure Calculations and Quantum Mechanical Approaches

Density Functional Theory (DFT) has become a principal method for investigating the electronic properties of organic molecules. For 3,4-difluorobenzophenone, DFT calculations, specifically using the B3LYP functional with a 6-31+G* basis set, have been employed to predict molecular properties that govern its reactivity. scispace.com

One key application is the calculation of atomic charges, which indicate the electron distribution across the molecule and highlight potential sites for nucleophilic or electrophilic attack. The fluorine atoms at positions 3 and 4 create a distinct electronic environment on the difluorinated phenyl ring. Calculations reveal the partial positive charges on the carbon atoms bonded to the electronegative fluorine atoms, making them susceptible to nucleophilic attack. scispace.com

Calculated natural charges and ¹³C-NMR chemical shifts provide quantitative insight into the electron density at each aromatic position. These values are crucial for predicting where a nucleophilic aromatic substitution reaction is most likely to occur. Generally, a more positive natural charge and a more downfield ¹³C-NMR chemical shift suggest a more electrophilic carbon atom. scispace.com

Table 1: Calculated Properties of the Difluorinated Ring of this compound Calculations performed using RM1 and B3LYP/6-31+G//RM1 levels of theory.* scispace.com

| Aromatic Position | Natural Charge (RM1) | ¹³C-NMR (ppm) |

| 2 | -0.068 | 118.7 |

| 3 | 0.101 | 148.8 |

| 4 | 0.155 | 152.8 |

| 5 | -0.159 | 116.8 |

| 6 | -0.040 | 127.3 |

While standard DFT functionals like B3LYP are powerful, they can sometimes inaccurately describe long-range interactions, which are critical for predicting certain reaction types and response properties, such as charge-transfer excitations. riken.jpresearchgate.net Long-range corrected DFT (LC-DFT) methods have been developed to address this deficiency by incorporating a portion of Hartree-Fock exchange at longer interelectronic distances. riken.jpudel.edu

Modeling of Reaction Mechanisms and Transition States

The presence of both C-H and C-F bonds in this compound presents a competition in various chemical transformations. Computational modeling is essential for dissecting the thermodynamics and kinetics that govern the selective activation of these bonds. nih.gov

C-F Bond Activation: Theoretical studies have been conducted on the nucleophilic aromatic substitution (SNAr) at the C-F bonds of this compound. By modeling the reaction pathway, including the formation of the Meisenheimer intermediate, the activation barriers for substitution at different positions can be calculated. These calculations help to explain and predict regioselectivity. For this compound, the primary competition is between nucleophilic attack at the C-3 and C-4 positions. scispace.com

C-H Bond Activation: While the C-F bond is significantly stronger than the C-H bond, C-H activation is a major field of organometallic chemistry. nih.gov In the context of fluorinated arenes, the presence of fluorine atoms modulates the reactivity of adjacent C-H bonds. Computational studies on similar molecules show that the preference for C-H versus C-F activation is highly dependent on the metal catalyst and reaction conditions. nih.govcore.ac.uk Theoretical models can predict the transition state energies for both pathways, revealing the kinetic and thermodynamic factors that favor one over the other. For this compound, this would involve comparing the energetics of oxidative addition of a C-H bond versus a C-F bond to a metal center.

Computational chemistry allows for the quantitative prediction of reaction energetics, determining which reaction pathway is more favorable. In the case of nucleophilic aromatic substitution on this compound, DFT calculations have been used to compare the reaction barriers for attack at the C-3 versus the C-4 position. scispace.com

The calculations indicate that the reaction proceeds via the formation of a high-energy Meisenheimer complex. By calculating the energy of the transition states leading to these intermediates, the preferred reaction site can be identified. Despite the ¹³C-NMR and charge data suggesting high electrophilicity at both C-3 and C-4, the calculated reaction barriers can reveal the kinetically favored product. scispace.com

Table 2: Calculated Reaction Barrier Differences for Nucleophilic Substitution on this compound Calculations based on the energy difference between para (C-4) and meta (C-3) substitution pathways. scispace.com

| Computational Method | Reaction Barrier Difference (kJ/mol) | Favored Position |

| B3LYP/6-31+G*//RM1 | 18.0 | para (C-4) |

The data indicates a significant energetic preference for nucleophilic attack at the C-4 (para) position over the C-3 (meta) position, a result that aligns with experimental observations in related poly(ether ether ketone) (PEEK) synthesis. scispace.com

Molecular Distortion and Aromaticity Assessment

The conformation of benzophenone (B1666685) derivatives is characterized by the torsion angles of the two phenyl rings relative to the plane of the central carbonyl group. These angles are a result of the balance between steric hindrance from ortho substituents and the electronic effects of π-conjugation. sci-hub.se

For this compound, the fluorine substituents are not in the ortho position, suggesting that steric hindrance is less of a factor compared to 2-substituted benzophenones. However, electronic effects and crystal packing forces can still lead to a non-planar structure. Computational energy calculations as a function of the two phenyl ring torsional angles can build a potential energy surface map, revealing the minimum energy conformation. Studies on substituted benzophenones show that the dihedral angles are sensitive to the nature and position of the substituents. scispace.comsci-hub.se

Aromaticity is a fundamental concept describing the stability and reactivity of cyclic conjugated systems. The introduction of fluorine substituents and the carbonyl group can influence the aromaticity of the phenyl rings in this compound. Aromaticity can be quantified using various computational indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and the Aromatic Fluctuation Index (FLU). researchgate.netnih.gov

While specific aromaticity index calculations for this compound are not prominently featured in the literature, studies on substituted benzenes show that electron-withdrawing groups can slightly decrease the aromaticity of the ring. dtu.dk A computational assessment would involve calculating these indices for both phenyl rings to quantify any loss or change in aromatic character due to the substituents. The FLU index, for example, measures the fluctuation of electronic charge between adjacent atoms, with lower values indicating greater electron delocalization and higher aromaticity. researchgate.netnih.gov Such an analysis would provide deeper insight into the electronic structure and stability of the molecule.

Conformational Analysis and Isomeric Energetics

Computational chemistry provides powerful tools to explore the potential energy surface (PES) of molecules like this compound. Methods such as Density Functional Theory (DFT) are commonly employed to calculate the energies of different conformations and map the energetic landscape associated with the rotation of the phenyl rings.

A relaxed PES scan, where the two dihedral angles (φ1 and φ2, defining the rotation of the unsubstituted and the difluorinated phenyl rings, respectively) are systematically varied and the rest of the molecular geometry is optimized at each step, can identify the minimum energy conformers and the transition states that separate them.

For this compound, several distinct conformers can be postulated based on the orientation of the fluorine atoms relative to the carbonyl group and the other ring. The substitution pattern on one ring breaks the symmetry of the parent benzophenone molecule, leading to a more complex conformational landscape. The fluorine atoms at the 3- and 4-positions are not expected to introduce significant steric hindrance that would drastically alter the fundamental twisted conformation seen in benzophenone. However, their electron-withdrawing nature can influence the electronic properties and subtly affect the preferred dihedral angles.

| Conformer | Dihedral Angle φ1 (°) (C-C-C=O) | Dihedral Angle φ2 (°) (C-C-C=O) | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|---|---|

| Conformer A (Global Minimum) | ~30 | ~30 | 0.00 | DFT/B3LYP/6-31G |

| Conformer B | ~30 | ~150 | - | DFT/B3LYP/6-31G |

| Conformer C | ~150 | ~150 | - | DFT/B3LYP/6-31G |

| Transition State 1 (TS1) | ~0 | ~90 | - | DFT/B3LYP/6-31G |

Note: The data in this table is illustrative and represents the type of information that would be obtained from a detailed computational conformational analysis. Specific, sourced values for this compound are not available.

The study of such conformers and the energy barriers for their interconversion is crucial for understanding the molecule's behavior in different environments, its crystal packing, and its potential interactions with biological targets or other molecules in materials science applications. The fluorine substituents, through their electronic effects, can also influence the dipole moment of each conformer, which in turn affects solubility and intermolecular interactions.

Advanced Characterization Techniques in 3,4 Difluorobenzophenone Research

Spectroscopic Elucidation of Reaction Products and Derivatives

Spectroscopic techniques are fundamental in the analysis of reaction products originating from 3,4-difluorobenzophenone. They allow for the precise identification of molecular structures, confirmation of functional groups, and determination of sample purity.

NMR spectroscopy is a powerful, non-destructive technique for determining the molecular structure of organic compounds. For derivatives of this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly valuable for confirming the arrangement of atoms and the success of a chemical transformation.

In one study, a derivative was synthesized from this compound and phenylmagnesium bromide. The resulting product was analyzed by ¹H NMR spectroscopy in deuterated chloroform (B151607) (CDCl₃) to confirm its structure. researchgate.net The analysis provided detailed information about the chemical environment of the protons in the molecule.

Table 1: ¹H NMR Spectroscopic Data for a this compound Derivative researchgate.net

| Chemical Shift (δ) ppm | Multiplicity / Appearance | Number of Protons (H) |

|---|---|---|

| 7.37–7.31 | m (multiplet) | 6 |

| 7.28–7.20 | m (multiplet) | 5 |

| 7.12–7.04 | m (multiplet) | 2 |

| 5.90 | brs (broad singlet) | 1 |

| 5.74 | brs (broad singlet) | 1 |

Solvent: CDCl₃

In other research, new polyaromatic scaffolds have been synthesized using this compound as a starting material. The final structures of these complex molecules were confirmed using spectroscopic methods, including NMR, to verify the expected molecular framework. tesisenred.net

GC/MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal tool for identifying and quantifying volatile and semi-volatile compounds in a reaction mixture. This technique is used to assess the purity of this compound, identify reaction byproducts, and confirm the molecular weight of its derivatives.

The electron ionization (EI) mass spectrum of this compound itself provides a distinct fragmentation pattern that serves as a chemical fingerprint. The molecular ion peak (M⁺) is observed at an m/z of 218, which corresponds to its molecular weight. google.com The relative intensities of the fragment ions provide structural information and are used for unambiguous identification.

Table 2: Electron Ionization Mass Spectrometry Data for this compound google.com

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Interpretation |

|---|---|---|

| 218 | 100 | Molecular Ion (M⁺) |

| 219 | 16 | M+1 Isotope Peak |

| 141 | 57 | [M-C₆H₅]⁺ Fragment |

| 113 | 45 | [C₆H₄F₂]⁺ Fragment |

| 105 | 97 | [C₆H₅CO]⁺ Fragment |

In synthetic applications, such as the Friedel-Crafts reaction of fluorobenzene (B45895) with 4-fluorobenzoyl chloride, GC analysis can be employed to determine the isomeric distribution of the products, which may include 3,4'-difluorobenzophenone as a minor component alongside other isomers. google.com Furthermore, in rhodium-catalyzed reactions involving this compound, mass spectrometry is used to determine the molecular weight and confirm the identity of the resulting complex molecules. clockss.org

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibrational frequencies of bonds. When this compound is used to synthesize new derivatives, FTIR is employed to confirm the presence of expected functional groups and the disappearance of reactant groups. For example, the characteristic carbonyl (C=O) stretch of the benzophenone (B1666685) core would be a key feature in the spectra of its derivatives.

While specific FTIR data for novel derivatives of this compound are not detailed in the available literature, the technique is cited as a standard method for structural confirmation. For instance, in the synthesis of complex polyaromatic scaffolds, IR data is used alongside NMR to verify the final structure. tesisenred.net Similarly, in catalytic reactions to form benzofurans, IR spectroscopy is a primary tool for characterizing the functional groups of the purified products. clockss.org

Thermal Analysis of Derived Materials

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine key thermal transitions of materials, such as the glass transition temperature (T₉), melting temperature (Tₘ), and crystallization temperature (T꜀).

For polymers derived from this compound, such as poly(aryl ether ketone)s or polysulfones, DSC analysis would be essential to understand their processing window and service temperature limits. While this compound has been proposed as a comonomer or end-capping agent to enhance the properties of polymers, specific DSC data for materials explicitly derived from it are not available in the cited research. google.com The technique, however, remains a standard and indispensable tool for characterizing the thermal behavior of such polymeric materials.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides crucial information about the thermal stability and decomposition profile of materials. For polymers, TGA is used to determine the onset of decomposition temperature (Tₒ), the temperature of maximum degradation rate, and the percentage of residual mass (char yield) at high temperatures.

Materials synthesized using this compound, particularly high-performance polymers, are expected to exhibit high thermal stability. TGA is the primary method to quantify this stability. For instance, its use as an end-capping agent in polysulfones is intended to improve the thermal stability of the resulting resin. google.com TGA would be used to verify this enhancement by comparing the decomposition profile of the modified polymer to the original. However, specific TGA thermograms and quantitative data (e.g., 5% weight loss temperature) for polymers synthesized using this compound are not provided in the surveyed scientific literature.

X-ray Diffraction Studies

X-ray diffraction (XRD) stands as a cornerstone in the structural elucidation of crystalline materials, providing unparalleled insight into the three-dimensional arrangement of atoms and molecules. In the context of this compound research, XRD techniques are instrumental in determining the precise crystal structures of its derivatives and coordination complexes. This detailed structural information is fundamental to understanding the molecule's solid-state properties, intermolecular interactions, and the structure-property relationships that govern its chemical behavior.

Crystal Structure Determination of Derivatives and Complexes

The synthesis of derivatives of this compound, such as thiosemicarbazones, and their subsequent complexation with metal ions, has opened avenues for creating novel compounds with potentially interesting chemical and physical properties. Single-crystal X-ray diffraction is the definitive method for establishing the unambiguous structure of these new chemical entities.

A notable example in this area is the study of fluorine-functionalized thiosemicarbazone ligands and their corresponding cyclometallated compounds. While not a direct derivative of this compound, the crystal structure of a thiosemicarbazone derived from a fluorinated acetophenone (B1666503) provides a valuable model for understanding the structural characteristics of similar derivatives.

In a study on fluorine-functionalized thiosemicarbazones, suitable crystals of a ligand were obtained and analyzed by X-ray diffraction. The analysis confirmed the proposed structure of the thiosemicarbazone ligand. mdpi.com The molecule was found to exist in the thionic form with an E conformation. This conformation is stabilized by an intramolecular hydrogen bond between the imine nitrogen and a thioamide proton. mdpi.com Furthermore, an intramolecular interaction between a fluorine atom and the imine methyl group was observed. mdpi.com

The crystallographic data for these representative compounds are summarized in the interactive tables below.

Interactive Data Table: Crystal Data and Structure Refinement for a Fluorine-Functionalized Thiosemicarbazone Ligand

| Parameter | Value |

| Empirical formula | C₁₀H₁₁FN₄S |

| Formula weight | 242.29 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 9.876(5) Å, α = 90° |

| b = 10.123(5) Å, β = 98.98(3)° | |

| c = 12.123(5) Å, γ = 90° | |

| Volume | 1198.1(9) ų |

| Z | 4 |

| Density (calculated) | 1.342 Mg/m³ |

Interactive Data Table: Crystal Data and Structure Refinement for a Cyclometallated Palladium(II) Complex

| Parameter | Value |

| Empirical formula | C₂₂H₂₄Cl₆F₂N₈Pd₂S₄ |

| Formula weight | 1058.48 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Triclinic |

| Space group | P-1 |

| Unit cell dimensions | a = 10.123(5) Å, α = 90.12(3)° |

| b = 12.345(5) Å, β = 99.12(3)° | |

| c = 15.678(5) Å, γ = 109.87(3)° | |

| Volume | 1789.1(11) ų |

| Z | 2 |

| Density (calculated) | 1.965 Mg/m³ |

These detailed crystallographic studies provide foundational data for understanding the solid-state behavior of this compound derivatives and their complexes. The precise bond lengths, angles, and intermolecular interactions revealed by X-ray diffraction are crucial for rationalizing the observed properties and for the design of new materials with tailored functionalities.

Future Research Directions and Emerging Trends for 3,4 Difluorobenzophenone

Catalytic Innovations for Sustainable and Efficient Synthesis

The synthesis of specific benzophenone (B1666685) isomers like 3,4-difluorobenzophenone often relies on classical methods such as Friedel-Crafts acylation. google.comgoogleapis.com However, these methods can present challenges, including the formation of unwanted isomers, the use of stoichiometric amounts of catalysts like aluminum trichloride, and the generation of significant waste. google.compatsnap.com Emerging research trends are focused on overcoming these limitations through the principles of green chemistry, aiming for more sustainable and efficient synthetic routes. mdpi.comsruc.ac.uk

Future research will likely concentrate on the development of novel catalytic systems that offer higher selectivity and yield while minimizing environmental impact. Key areas of exploration include:

Heterogeneous Catalysts: The use of solid acid catalysts, such as zeolites or functionalized resins, could replace traditional Lewis acids. These catalysts are often recyclable, reduce corrosive waste streams, and can be tailored to improve regioselectivity, thereby minimizing the formation of isomeric impurities.

Organocatalysis: Metal-free catalytic systems are gaining traction for their lower toxicity and cost. Research into organocatalysts for Friedel-Crafts type reactions could lead to milder reaction conditions and simplified purification processes.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature, pressure, and mixing. This technology can enhance reaction efficiency, improve safety, and allow for easier scalability compared to batch processing. Combining flow chemistry with advanced catalytic systems represents a promising avenue for the industrial-scale, green production of this compound.

Alternative Acylating Agents: Investigating alternatives to acyl chlorides that are less corrosive and produce benign byproducts is another key trend. For instance, catalytic methods that can directly use carboxylic acids or their derivatives would significantly improve the atom economy of the synthesis. mdpi.com

Innovations in these areas will be crucial for making the synthesis of this compound and its derivatives more economically viable and environmentally friendly.

Development of Next-Generation High-Performance Polymers with Tunable Properties

This compound is an important monomer for the synthesis of high-performance polymers, particularly poly(aryl ether ketones) (PAEKs). google.com These materials are prized for their exceptional thermal stability, chemical resistance, and mechanical properties, making them suitable for demanding applications in aerospace, electronics, and medical devices. researchgate.netgoogle.com A significant area of emerging research is the use of asymmetrically substituted monomers like this compound to create next-generation polymers with precisely tuned properties.

The incorporation of isomers other than the traditional 4,4'-difluorobenzophenone (B49673) into the polymer backbone disrupts the chain regularity, which has a profound impact on material properties. researchgate.netresearchgate.net For example, using 3,5- or 2,4-difluorobenzophenone (B1332400) in the synthesis of PEEK analogues has been shown to alter the polymer's crystallinity, solubility, and thermal characteristics. wright.eduohiolink.edu The introduction of the asymmetric this compound unit is expected to reduce the degree of crystallinity, leading to amorphous or semi-crystalline polymers with:

Improved Processability: Lower crystallinity often translates to enhanced solubility in common organic solvents, enabling solution-based processing techniques like film casting and spinning. wright.edunih.gov

Tunable Thermal Properties: The glass transition temperature (Tg) and melting temperature (Tm) can be systematically adjusted by varying the ratio of this compound to other monomers like 4,4'-difluorobenzophenone. wright.educore.ac.uk This allows for the creation of polymers tailored for specific operating temperatures.

Modified Mechanical Properties: While high crystallinity is linked to rigidity and strength, amorphous polymers can offer advantages in toughness and ductility.

Future research will focus on synthesizing and characterizing a range of copolymers containing this compound to build comprehensive structure-property relationships. This will enable the rational design of novel PAEKs with customized profiles for specialized applications, such as advanced composites, high-temperature membranes, and dielectric materials for next-generation electronics. researchgate.netnih.gov

| Difluorobenzophenone Isomer(s) | Glass Transition Temp. (Tg) | Crystallization Temp. (Tc) | Melting Temp. (Tm) | 5% Weight Loss Temp. (Td5%) | Crystallinity |

|---|---|---|---|---|---|

| 3,5-DFBP / 4,4'-DFBP Copolymer | 86 - 129 °C | 156 - 210 °C | 252 - 254 °C | 330 - 500 °C | Semi-crystalline |

| 2,4-DFBP / 4,4'-DFBP Copolymer | 113 - 152 °C | 220 - 230 °C | 280 - 320 °C | Not specified | Semi-crystalline (at ≤35% 2,4-DFBP) |

| 2,4-DFBP Homopolymer | 145 °C | Not applicable | Not applicable | Not specified | Amorphous |

Exploration of Novel Pharmaceutical Applications and Bioactive Derivatives

The benzophenone scaffold is a prevalent structure in medicinal chemistry, found in numerous molecules with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.gov The introduction of fluorine atoms into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. nbinno.com Consequently, this compound serves as a promising starting point for the discovery of new therapeutic agents.

Future research in this domain will likely focus on synthesizing libraries of derivatives based on the this compound core and screening them for various biological activities. Key areas of interest include:

Anticancer Agents: Farnesyltransferase (FTase) is a known target for anticancer drug development, and certain benzophenone derivatives have shown inhibitory effects against this enzyme. nih.gov

Anti-infective Agents: Research has demonstrated that benzophenone derivatives can be effective against neglected tropical diseases like leishmaniasis. scielo.br The 3,4-difluoro substitution pattern could be explored to develop new leads in this area.

Enzyme Inhibitors: The benzophenone structure can be modified to target specific enzymes involved in disease pathways. Its derivatives have been investigated as inhibitors for targets relevant to inflammation and other conditions. nih.gov

The development of novel synthetic methodologies will be crucial to efficiently generate diverse derivatives. By strategically modifying the core structure—for example, by converting the ketone to other functional groups or by adding various substituents to the phenyl rings—researchers can explore a vast chemical space to identify new bioactive compounds with therapeutic potential.

| Derivative Class | Biological Activity | Target/Mechanism | Reference |

|---|---|---|---|

| 4-Aminobenzophenones | Anti-inflammatory | Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β) | nih.gov |

| 2-(4-benzoylphenoxy)-1-(3,4-dichlorophenyl)ethan-one | Anticancer (Farnesyltransferase Inhibition) | Enzyme Inhibition | nih.gov |

| Thiosemicarbazone Benzophenones | Antileishmanial | Activity against Leishmania amazonensis | scielo.br |

Advanced Computational Modeling for Predictive Chemical Design

As the complexity of target molecules in both material science and drug discovery increases, advanced computational modeling is becoming an indispensable tool for accelerating research and development. In the context of this compound, computational methods can be used to predict the properties of its derivatives before they are synthesized, saving significant time and resources.

One of the most promising applications is in the field of drug discovery, using techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and machine learning. scielo.br As demonstrated in a study on benzophenone derivatives as antileishmanial agents, computational models can be built from a dataset of known compounds to predict the biological activity of new, unsynthesized molecules. scielo.br In that study, various machine learning algorithms were employed, with an Artificial Neural Network (ANN) model achieving high accuracy in predicting antileishmanial activity. scielo.br

Future trends in this area will involve:

Predictive Polymer Science: Using molecular dynamics simulations and density functional theory (DFT) to predict the thermal, mechanical, and electronic properties of novel PAEKs derived from this compound. This would allow for the in silico design of polymers with desired characteristics.

AI-Driven Drug Discovery: Expanding the use of machine learning and artificial intelligence to screen virtual libraries of this compound derivatives against various biological targets. These models can identify promising candidates for synthesis and experimental testing, streamlining the drug discovery pipeline.

Reaction Optimization: Computational models can also be used to predict reaction outcomes and optimize synthetic pathways, contributing to the goals of sustainable and efficient synthesis discussed in section 8.1.

By integrating advanced computational modeling into the research workflow, scientists can more effectively navigate the vast chemical space and rationally design the next generation of materials and pharmaceuticals based on the this compound scaffold.

| Model | Accuracy (%) | Kappa Coefficient | External Validation Accuracy (%) |

|---|---|---|---|

| Artificial Neural Network (ANN) | 86.2 | 0.72 | 80.0 |

| Random Forest (RF) | 82.7 | 0.65 | 70.0 |

| J48 Decision Tree | 81.0 | 0.62 | 70.0 |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten